molecular formula C11H13BrN2O3S B1406596 methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 138404-43-0

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1406596
CAS RN: 138404-43-0
M. Wt: 333.2 g/mol
InChI Key: LXCALPDETRWXER-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known to have various biological activities and are used in the development of various drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzo[d]thiazole derivatives include stability, solubility in various solvents, and reactivity with different chemical reagents .

Scientific Research Applications

Antimicrobial Activity

The compound has potential use as an antimicrobial agent. Its structure suggests that it could act on various bacterial and fungal pathogens by interfering with their DNA synthesis. This is due to the presence of the thiazolyl moiety, which is known to exhibit antimicrobial properties .

Antitumor Agents

Thiazole derivatives have been studied for their antitumor activity. The lipophilic and electron-rich nature of the methoxybenzo[d]thiazol moiety could be leveraged in designing inhibitors that target tumor cell proliferation .

Inhibition of Dihydrofolate Reductase

Dihydrofolate reductase is a promising target for chemotherapeutic action. Compounds like methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide could be synthesized as potential inhibitors of this enzyme, which is crucial in the reproduction of microorganisms such as Pneumocystis carinii and Toxoplasma gondii .

Synthesis of Novel Pyrimidine Derivatives

The compound can be used in the synthesis of novel pyrimidine derivatives, which are important in medicinal chemistry for their antitumor and antibacterial properties. The synthesis involves condensation reactions that introduce lipophilic substituents, enhancing the compound’s efficacy as a dihydrofolate reductase inhibitor .

Liquid Crystal Materials for Optoelectronics

Derivatives of thiazole compounds have been explored for their mesomorphic properties, which make them suitable for use in liquid crystal displays and other optoelectronic devices. The compound could be modified to enhance these properties for practical applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some benzo[d]thiazole derivatives are known to be hazardous and can cause skin and eye irritation .

Future Directions

Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and investigating its physical and chemical properties. It could also involve studying its potential applications in medicine or other fields .

properties

IUPAC Name

methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCALPDETRWXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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